2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide
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Overview
Description
Triazolo-pyridazine compounds are a class of heterocyclic compounds that have been studied for various applications, including medicinal chemistry . They are known to exhibit a wide range of biological activities and are used as building blocks in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of triazolo-pyridazine compounds often involves cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A mild, efficient, and operationally simple one-pot synthesis method has been developed, which involves reaction at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a fused-triazole backbone with various substituents . The exact structure would depend on the specific substituents and their positions on the ring.Chemical Reactions Analysis
These compounds are known to react under various conditions to yield different products . For example, they can react with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure and substituents. Some compounds exhibit remarkable thermal stabilities .Scientific Research Applications
Modification as PI3Ks Inhibitor
- Researchers modified a similar compound by replacing the acetamide group with an alkylurea moiety. This modification retained antiproliferative activity and reduced acute oral toxicity. The modified compounds exhibited potent inhibitory activity against PI3Ks and mTOR, suggesting potential as anticancer agents with low toxicity (Wang et al., 2015).
Structural Analysis and Synthesis
- Another study focused on the synthesis, structure analysis, and evaluation of related compounds. The research involved synthesizing and characterizing compounds using various techniques, including XRD, and explored their potential applications in medicinal chemistry (Sallam et al., 2021).
Antiviral Activity
- A study on triazolo[4,3-b]pyridazine derivatives highlighted their promising antiviral activity against hepatitis A virus, with specific compounds showing significant effects (Shamroukh & Ali, 2008).
Antiproliferative Properties
- Research into triazolo[4,3-b]pyridazin-6-yloxy derivatives found that replacing benzamidine with this moiety in certain compounds resulted in the loss of thrombin inhibitory activity but gained the ability to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Anticancer and Antimicrobial Activity
- Some novel analogs of triazolo[3,4-a] phthalazines, related to this compound, were synthesized and evaluated for their anticancer and antimicrobial activities. Certain compounds exhibited significant activity against cancer cell lines and microbes (Kumar et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-2-29-15-9-7-14(8-10-15)21-25-24-18-11-12-20(26-27(18)21)30-13-19(28)23-17-6-4-3-5-16(17)22/h3-12H,2,13H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZAEDLAKXNEOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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